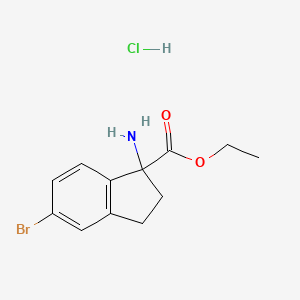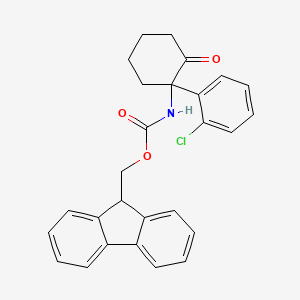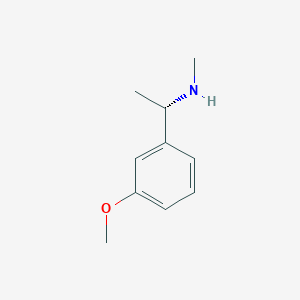
4-(3,3-Difluoropiperidin-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluoropiperidin-2-YL)pyridine is a fluorinated heterocyclic compound that features a piperidine ring substituted with two fluorine atoms and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropiperidin-2-YL)pyridine typically involves the fluorination of piperidine derivatives followed by the introduction of the pyridine ring. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms into the piperidine ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine and pyridine derivatives. The process includes steps such as halogenation, nucleophilic substitution, and cyclization under optimized conditions to achieve high yields and purity. Advanced techniques like continuous flow chemistry may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Difluoropiperidin-2-YL)pyridine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridines, each with distinct chemical and biological properties.
Scientific Research Applications
4-(3,3-Difluoropiperidin-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of agrochemicals and materials science for its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropiperidin-2-YL)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to these similar compounds, 4-(3,3-Difluoropiperidin-2-YL)pyridine is unique due to the presence of both a piperidine and a pyridine ring, along with two fluorine atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12F2N2 |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4-(3,3-difluoropiperidin-2-yl)pyridine |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)4-1-5-14-9(10)8-2-6-13-7-3-8/h2-3,6-7,9,14H,1,4-5H2 |
InChI Key |
ZAVVCCWSGMYOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=NC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)
